molecular formula C20H16ClN3O2 B12002547 N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide CAS No. 765298-61-1

N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide

Cat. No.: B12002547
CAS No.: 765298-61-1
M. Wt: 365.8 g/mol
InChI Key: PBOQBYYJTQYIDA-FSJBWODESA-N
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Description

N’-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide is a chemical compound with the molecular formula C20H16ClN3O2 and a molecular weight of 365.822 g/mol This compound is known for its unique structure, which includes a nicotinohydrazide core linked to a benzylidene moiety through an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide typically involves the condensation of nicotinohydrazide with 3-((4-chlorobenzyl)oxy)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or aldehydes.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

N’-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide is unique due to its specific structural features, such as the presence of a chlorobenzyl group and a nicotinohydrazide core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

765298-61-1

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

IUPAC Name

N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C20H16ClN3O2/c21-18-8-6-15(7-9-18)14-26-19-5-1-3-16(11-19)12-23-24-20(25)17-4-2-10-22-13-17/h1-13H,14H2,(H,24,25)/b23-12+

InChI Key

PBOQBYYJTQYIDA-FSJBWODESA-N

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)/C=N/NC(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=NNC(=O)C3=CN=CC=C3

Origin of Product

United States

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